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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593504 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure,

spectroscopic properties, and isolation of Regaloside E, a phenylpropanoid glycoside of

interest to researchers in natural product chemistry, pharmacology, and drug development. This

document collates available scientific data to offer a detailed resource for professionals

engaged in the study of bioactive plant-derived compounds.

Chemical Structure and Identification
Regaloside E is a natural product that has been isolated from the bulbs of Lilium longiflorum.

Its chemical structure has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-

acetylglycerol[1][2]. The structural complexity of Regaloside E, featuring a caffeoyl moiety, a

glycerol backbone, a glucose unit, and an acetyl group, contributes to its unique chemical

properties and potential biological activities.

Below is a summary of the key chemical identifiers for Regaloside E:
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Identifier Value Source

IUPAC Name

[(2S)-3-acetyloxy-2-

[(2S,3S,4R,5R,6S)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxypropyl] (E)-3-(3,4-

dihydroxyphenyl)prop-2-

enoate

Molecular Formula C₂₀H₂₆O₁₂ [3]

Molecular Weight 458.41 g/mol [3]

CAS Number 123134-21-4

SMILES String

O=C(/C=C/C1=CC=C(C(O)=C

1)O)OC--INVALID-LINK--

O[C@@H]2O--INVALID-LINK-

-O)O">C@@HCO

Spectroscopic Data for Structural Elucidation
The definitive structure of Regaloside E was determined through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). While a specific publication detailing the complete raw data for Regaloside
E could not be definitively located within the scope of this search, the structural confirmation in

recent literature[1][2] is based on the consistency of 1D and 2D NMR data with previously

established reports. For the benefit of researchers, this section outlines the expected

spectroscopic behavior and provides comparative data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural

products like Regaloside E. The expected ¹H-NMR spectrum would show characteristic signals

for the caffeoyl, glycerol, glucosyl, and acetyl moieties. 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
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(Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between

these structural units.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the Core Moieties of Regaloside
E

Moiety Atom Number
Predicted ¹H
Chemical Shift (δ,
ppm)

Predicted ¹³C
Chemical Shift (δ,
ppm)

Caffeoyl 2 ~7.05 (d) ~115.0

5 ~6.77 (d) ~116.0

6 ~6.96 (dd) ~122.0

7 (α) ~6.30 (d) ~114.5

8 (β) ~7.60 (d) ~146.0

9 (C=O) - ~168.0

Glycerol 1 (CH₂) ~4.2-4.4 (m) ~64.0

2 (CH) ~3.8-4.0 (m) ~78.0

3 (CH₂) ~4.1-4.3 (m) ~65.0

Glucose 1' (Anomeric) ~4.4 (d) ~104.0

2' ~3.2-3.5 (m) ~74.0

3' ~3.2-3.5 (m) ~77.0

4' ~3.2-3.5 (m) ~71.0

5' ~3.2-3.5 (m) ~77.5

6' (CH₂) ~3.6-3.8 (m) ~62.0

Acetyl CH₃ ~2.1 (s) ~21.0

C=O - ~171.0
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Note: These are predicted values based on typical chemical shifts for similar structures and

may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For Regaloside E (C₂₀H₂₆O₁₂), high-resolution mass spectrometry (HRMS)

would be expected to show a molecular ion peak corresponding to its exact mass.

Fragmentation patterns observed in MS/MS experiments would further corroborate the

structure by showing losses of the acetyl, glucose, and caffeoyl moieties.

Table 2: Expected Mass Spectrometry Data for Regaloside E

Ion Formula Calculated m/z

[M+H]⁺ C₂₀H₂₇O₁₂⁺ 459.1497

[M+Na]⁺ C₂₀H₂₆O₁₂Na⁺ 481.1316

[M-Acetyl]⁺ C₁₈H₂₃O₁₀⁺ 400.1318

[M-Caffeoyl]⁺ C₁₁H₁₉O₉⁺ 295.1029

Experimental Protocols: Isolation and Purification
Regaloside E is isolated from the bulbs of Lilium longiflorum. The general procedure involves

extraction with a polar solvent followed by a series of chromatographic steps to purify the

compound. The following is a representative protocol based on methods described for the

isolation of phenylpropanoid glycosides from this plant source[1][2][4].

Plant Material and Extraction
Plant Material: Fresh or lyophilized bulbs of Lilium longiflorum are used as the starting

material.

Extraction: The plant material is typically ground into a powder and extracted with methanol

or a methanol/water mixture at room temperature. This process is often repeated multiple

times to ensure exhaustive extraction of the target compounds. The resulting extracts are

then combined and concentrated under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353642/
https://www.researchgate.net/figure/Stability-test-of-the-eight-regalosides-using-a-sample-solution-at-room-temperature_tbl3_384707435
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099218/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Purification
A multi-step chromatographic procedure is employed to isolate Regaloside E from the crude

extract.

Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning between

water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate,

butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like

Regaloside E are typically enriched in the more polar fractions (e.g., ethyl acetate or

butanol).

Column Chromatography: The enriched fraction is then subjected to column chromatography

on silica gel or a reversed-phase C18 stationary phase. A gradient elution system is used,

starting with a less polar solvent and gradually increasing the polarity to separate the

different components.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

Regaloside E are further purified by preparative HPLC on a C18 column. A mobile phase

consisting of a gradient of water (often with a small amount of acid like formic acid for better

peak shape) and acetonitrile or methanol is typically used.

Centrifugal Partition Chromatography (CPC): An alternative or complementary technique to

preparative HPLC is CPC. This is a liquid-liquid chromatography technique that can be highly

effective for the separation of natural products[4]. A suitable biphasic solvent system is

selected to achieve separation.

Structural Relationships
The chemical structure of Regaloside E can be visualized as a composite of several key

building blocks. The following diagram illustrates the logical relationship of these components.
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Structural components of Regaloside E.

This guide serves as a foundational resource for researchers working with Regaloside E. The

provided information on its chemical structure, spectroscopic characteristics, and isolation

protocols is intended to facilitate further investigation into its biological properties and potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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